molecular formula C12H8Br2 B167046 2,4-Dibromobiphenyl CAS No. 53592-10-2

2,4-Dibromobiphenyl

Cat. No.: B167046
CAS No.: 53592-10-2
M. Wt: 312 g/mol
InChI Key: BWVLLEHUUJBZMR-UHFFFAOYSA-N
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Description

2,4-Dibromobiphenyl is an organic compound with the chemical formula C₁₂H₈Br₂. It is a derivative of biphenyl, where two bromine atoms are substituted at the 2 and 4 positions on the biphenyl structure. This compound is known for its applications in various industries, particularly as a flame retardant and in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4-Dibromobiphenyl can be synthesized through the bromination of biphenyl. One common method involves the reaction of biphenyl with bromine in the presence of a catalyst such as iron or aluminum chloride. The reaction typically occurs at elevated temperatures to ensure complete bromination .

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of microflow systems allows for precise control over reaction conditions, leading to higher selectivity and reduced by-products .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dibromobiphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted biphenyl derivatives, which are valuable intermediates in organic synthesis and materials science .

Scientific Research Applications

2,4-Dibromobiphenyl has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Dibromobiphenyl involves its interaction with the aryl hydrocarbon receptor (AhR). This receptor mediates the compound’s effects on gene expression and cellular processes. The bromine atoms on the biphenyl structure enhance its binding affinity to the receptor, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 2,4-Dibromobiphenyl is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to undergo selective reactions and its applications in various fields make it a valuable compound in both research and industry .

Properties

IUPAC Name

2,4-dibromo-1-phenylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Br2/c13-10-6-7-11(12(14)8-10)9-4-2-1-3-5-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWVLLEHUUJBZMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=C(C=C2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0074762
Record name PBB 007
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0074762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53592-10-2
Record name 2,4-Dibromobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053592102
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PBB 007
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0074762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-DIBROMOBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K3R7W140F1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 2,4-dibromobiphenyl in the development of blue-light-emitting materials?

A: this compound serves as a key precursor in the synthesis of tetra(this compound-4’-yl)methane, a tetrahedral core used to create novel blue-light-emitting molecules. [] These molecules, based on fluorene and tetraarylmethane/silane structures, demonstrate promising properties for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Q2: Can you describe the synthetic process involving this compound in this research?

A: Researchers utilized this compound to synthesize tetra(this compound-4’-yl)methane, which was then reacted with 9,9-dihexylfluorene-2-MgBr via a Grignard coupling reaction. [] This reaction resulted in the formation of a novel glass-forming molecule exhibiting strong blue-light emission with a peak at 405-415 nm. [] This synthetic strategy highlights the versatility of this compound as a building block for complex molecular architectures.

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